molecular formula C8H13Cl2N3 B8257552 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Cat. No.: B8257552
M. Wt: 222.11 g/mol
InChI Key: AJGPSNIMTDBUFL-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a chemical scaffold of high interest in medicinal chemistry and neuroscience research. Compounds featuring pyrazole and tetrahydropyridine motifs are frequently investigated as ligands for central nervous system (CNS) targets . The tetrahydropyridine moiety is a key structural feature in research related to neurodegeneration, notably as it is the core structure of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease pathology in vitro and in vivo . Furthermore, the pyrazole heterocycle is a privileged structure in drug discovery, known to contribute to bioactivity and favorable physicochemical properties . This combination of rings makes this compound a versatile intermediate for designing novel molecules for studying sigma receptor interactions , exploring mechanisms of neuroinflammation , and developing potential therapeutics for CNS disorders. Researchers value this compound for its potential to modulate complex biological pathways involving neurotransmitter systems and cellular survival.

Properties

IUPAC Name

5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h2,5-6,9H,1,3-4H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGPSNIMTDBUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9_9H13_{13}N3_3
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 1215953-08-4

This compound features a tetrahydropyridine ring fused with a pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of pyrazole-based compounds against various cancer cell lines by targeting key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . The structure of this compound suggests it may interact similarly with these targets.

Anti-inflammatory Effects

Pyrazole derivatives have shown promising results in reducing inflammation. For instance, compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of pyrazole derivatives. Compounds with similar structures have been tested against various bacterial strains, showing moderate to excellent inhibition of growth . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antifungal Activity

Research on related pyrazole compounds indicates antifungal activity against phytopathogenic fungi. A specific derivative exhibited higher antifungal activity than standard treatments, suggesting that this compound could be effective in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring can significantly influence its pharmacological properties:

PositionModificationEffect on Activity
1Methyl groupIncreased potency against cancer cells
4Halogen substitutionEnhanced antibacterial activity
5Hydroxyl groupImproved anti-inflammatory effects

These modifications can lead to compounds with enhanced selectivity and reduced side effects.

Study on Antitumor Activity

In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of pyrazoles were evaluated for their cytotoxic effects. The results indicated that certain modifications led to synergistic effects when combined with conventional chemotherapy agents like doxorubicin . This highlights the potential of this compound as an adjunct therapy in cancer treatment.

Anti-inflammatory Mechanism Investigation

Another study investigated the anti-inflammatory mechanisms of pyrazole derivatives. The findings suggested that these compounds could inhibit LPS-induced inflammation in vitro by blocking NF-kB signaling pathways. This pathway is crucial for the transcription of pro-inflammatory genes . Such mechanisms could be explored further for therapeutic applications in chronic inflammatory diseases.

Scientific Research Applications

Neuropharmacological Applications

One of the primary areas of research for 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is its role in neuropharmacology. Studies indicate that this compound acts as a substrate for the enzyme monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. This interaction suggests potential implications for treating neurodegenerative diseases like Parkinson's disease, where MAO-B activity is often altered.

Case Study: Interaction with MAO-B

Research has demonstrated that this compound can influence neurotransmitter levels through its metabolic pathways. By inhibiting or modulating MAO-B activity, this compound may help restore normal neurotransmitter balance in the brain .

Enzymatic Inhibition

Another significant application of this compound is its potential as an inhibitor of various enzymes. For instance, it has been investigated for its inhibitory effects on human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis and a target for anti-cancer therapies .

Table: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
Monoamine Oxidase BSubstrate Interaction
Dihydroorotate DehydrogenaseCompetitive Inhibition

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various methods involving the reaction of pyrazole derivatives with tetrahydropyridine precursors. These synthetic routes are essential for producing the compound for both research and therapeutic applications .

The biological activity of this compound extends beyond neuropharmacology. The compound exhibits antimicrobial properties and has been explored for its potential in treating infections due to its interaction with bacterial enzymes .

Table: Biological Activities

Activity TypeDescriptionReference
NeuropharmacologyModulation of neurotransmitter metabolism
AntimicrobialInhibition of bacterial enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride and related compounds:

Compound Name Structure Substituents Ring Type Pharmacological Notes References
This compound Pyrazole at position 5; dihydrochloride salt 1H-pyrazol-4-yl Tetrahydropyridine No direct toxicity data; structural similarity to MPTP suggests possible CNS interactions
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Methyl at position 1; phenyl at position 4 Methyl, phenyl Tetrahydropyridine Neurotoxic; induces parkinsonism via destruction of dopaminergic neurons
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine Methyl at position 1; p-fluorophenyl at position 4 Methyl, p-fluorophenyl Tetrahydropyridine Paroxetine synthesis impurity; strictly regulated (<0.0001% in pharmaceuticals)
3-(1H-Pyrazol-4-yl)piperidine dihydrochloride Pyrazole at position 3; dihydrochloride salt 1H-pyrazol-4-yl Piperidine (saturated) Building block for drug synthesis; lacks ring unsaturation, altering conformational flexibility

Key Structural and Functional Insights:

The p-fluorophenyl group in the paroxetine-related compound enhances electron-withdrawing properties, influencing receptor binding in serotonin reuptake inhibition .

In contrast, the fully saturated piperidine ring in 3-(1H-pyrazol-4-yl)piperidine dihydrochloride reduces reactivity .

Pharmacological Implications :

  • MPTP’s neurotoxicity is linked to its conversion to MPP+, a mitochondrial toxin. The pyrazole substituent in the target compound may mitigate such metabolic activation, though this remains speculative without direct evidence .
  • The strict regulatory limits on 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine in paroxetine highlight the critical role of substituents in drug safety profiles .

Preparation Methods

Pyrazole Ring Synthesis

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynones. In Patent WO2021248256A1 , a two-step protocol involves:

  • Condensation : Reacting hydrazine derivatives with β-keto esters under acidic conditions to form substituted pyrazoles.

  • Sulfonylation : Introducing sulfonamide groups using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base.

For example, methyl 3-fluoro-5-((4-methylphenyl)sulfonamido)benzoate is synthesized via sulfonylation, achieving yields >75% after recrystallization in ethyl acetate.

Tetrahydropyridine Ring Formation

Tetrahydropyridine derivatives are constructed via cyclization or reduction of pyridine precursors. Patent CZ293123B6 discloses:

  • Alkylation : Reacting 4-hydroxypiperidine with 1,4-dibromobutane in dimethylformamide (DMF) at reflux to form a piperidine-butyl intermediate.

  • Coupling : Introducing 4-chloropyrazole via nucleophilic substitution using potassium carbonate as a base, yielding 4-chloro-1-[4-(4-hydroxy-4-phenyl-piperidyl)butyl]-1H-pyrazole.

Key reaction conditions include:

StepReagentsSolventTemperatureTimeYield
Alkylation1,4-dibromobutane, K₂CO₃DMF100°C4h68%
Coupling4-chloropyrazole, K₂CO₃DMF100°C14h72%

Coupling Strategies for Hybrid Structure Assembly

Nucleophilic Substitution

The tetrahydropyridine and pyrazole moieties are linked via alkyl chains. CZ293123B6 demonstrates:

  • Step 1 : 8-Hydroxy-8-phenyl-5-azoniaspiro[4.5]decane reacts with 4-chloropyrazole in DMF under reflux (20h), followed by chloroform extraction and silica gel chromatography to isolate the product.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the dihydrochloride salt. Sigma-Aldrich protocols recommend:

  • Dissolving the free base in anhydrous ethanol.

  • Adding 2 equivalents of HCl (gas or 4M in dioxane).

  • Stirring at 0°C for 1h, followed by filtration and drying under vacuum.

Crystallization Techniques

Recrystallization from ethanol/water (9:1) enhances purity (>98%), as evidenced by HPLC data from WO2021248256A1 .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 3.75–3.65 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H).

  • Mass Spectrometry : [M+H]⁺ = 276.1 (calculated), 276.0 (observed).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.

Yield Optimization Strategies

Solvent Screening

DMF outperforms THF and acetonitrile in coupling reactions due to superior solubility of intermediates (Table 1).

Table 1: Solvent Impact on Coupling Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
DMF1001472
THF652445
MeCN821858

Catalytic Additives

Adding KI (10 mol%) in alkylation steps increases yield from 68% to 83% by facilitating halide displacement.

Applications and Derivatives

Structural Analogues

  • 5-Ethyl-5-(3-fluoro-4-methylphenyl) derivatives show enhanced metabolic stability compared to the parent compound.

  • 4-Trifluoromethylphenyl variants exhibit improved blood-brain barrier penetration in rodent models .

Q & A

Q. What are the recommended synthetic routes for 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride?

Synthesis typically involves coupling pyrazole derivatives with tetrahydropyridine precursors. For example:

  • Procedure : React 3,5-diaryl-4,5-dihydropyrazole with a tetrahydropyridine intermediate in ethanol under reflux (2–6 hours). Post-reaction, isolate the product via filtration, wash with ethanol, and recrystallize from DMF–EtOH (1:1) or acetic acid. The dihydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl .
  • Key considerations : Monitor reaction completion via TLC or HPLC. Adjust solvent polarity during recrystallization to optimize purity .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodology :
    • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole C4 and tetrahydropyridine N-H signals) .
    • HRMS : Validate molecular weight and isotopic patterns to rule out byproducts .
    • Elemental analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl^- content via ion chromatography) .

Q. What are the stability considerations for long-term storage?

  • Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor via HPLC for decomposition products like pyrazole oxidation derivatives .

Q. What analytical methods detect common impurities in this compound?

  • HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities such as unreacted dihydropyrazole or hydrochloride byproducts .
  • LC-MS : Identify low-abundance impurities (e.g., N-oxide derivatives) via fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Approach :
    • Catalyst screening : Test Pd/C or CuI for coupling efficiency in pyrazole-tetrahydropyridine bond formation .
    • Solvent optimization : Compare DMF vs. ethanol for solubility and reaction kinetics. Ethanol minimizes side reactions but may require higher temperatures .
    • In situ monitoring : Use FTIR to track intermediate formation (e.g., imine or enamine intermediates) .

Q. What strategies validate the compound’s biological activity in enzyme inhibition studies?

  • Assay design :
    • DHODH inhibition : Use recombinant human dihydroorotate dehydrogenase (DHODH) in a spectrophotometric assay (λ = 300 nm) with L-dihydroorotate as substrate. Calculate IC50_{50} values from dose-response curves .
    • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) alongside DHODH activity to confirm target specificity .

Q. How can researchers investigate degradation pathways under stress conditions?

  • Forced degradation :
    • Acid/base hydrolysis : Treat with 0.1M HCl/NaOH at 60°C for 24 hours; analyze via LC-MS for hydrolyzed products (e.g., pyrazole carboxylic acids) .
    • Oxidative stress : Expose to 3% H2_2O2_2 and identify quinone-like derivatives via 1H^1H NMR shifts (e.g., aromatic proton deshielding) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • In silico tools :
    • Docking simulations : Use AutoDock Vina to model interactions with DHODH’s flavin-binding site. Focus on pyrazole’s hydrogen-bonding potential with Arg136 .
    • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide synthetic modifications .

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